h-Ala-ala-pro-leu-pna hcl
Description
Conceptual Framework of Protease Activity Assessment
The fundamental principle behind assessing protease activity is to measure the rate at which a specific substrate is hydrolyzed by the enzyme. This rate is directly proportional to the enzyme's activity under given conditions. gbiosciences.com The use of synthetic substrates, such as peptide p-nitroanilides, provides a standardized and reproducible method for this measurement. gbiosciences.com These assays are crucial for various applications, including determining enzyme kinetics, screening for protease inhibitors, and diagnosing diseases where protease activity is dysregulated. nih.gov
The ideal chromogenic substrate is colorless and soluble, and upon enzymatic action, it releases a colored product, the chromophore. nih.gov The intensity of the color produced over time can be measured using a spectrophotometer, providing a quantitative measure of the rate of the enzymatic reaction. This approach is highly sensitive and adaptable for high-throughput screening formats. pnas.org
Mechanistic Principles of Chromogenic p-Nitroanilide Hydrolysis
The mechanism of action for peptide p-nitroanilide substrates is centered on the enzymatic cleavage of the amide bond between the C-terminal amino acid of the peptide and the p-nitroaniline moiety. For serine proteases, this process typically follows a two-step mechanism involving acylation and deacylation. mdpi.com
Binding and Acylation: The protease recognizes and binds to the specific amino acid sequence of the substrate. The catalytic residues in the enzyme's active site then facilitate a nucleophilic attack on the carbonyl carbon of the peptide bond linking the peptide to the p-nitroanilide. This leads to the formation of a transient tetrahedral intermediate, followed by the release of the p-nitroaniline molecule and the formation of a covalent acyl-enzyme intermediate. mdpi.comresearchgate.net
Deacylation: The acyl-enzyme intermediate is then hydrolyzed by a water molecule, which regenerates the free, active enzyme and releases the peptide fragment. mdpi.com
The released p-nitroaniline is a yellow-colored compound, and its concentration can be quantified by measuring the absorbance of light at a specific wavelength, typically around 405-410 nm. The rate of increase in absorbance is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the protease.
Historical Development and Role of H-Ala-Ala-Pro-Leu-pNA in Enzymology
The use of synthetic substrates for protease assays dates back several decades, with early examples like benzoyl-arginine-p-nitroanilide (BAPNA) being developed for trypsin. nih.gov The success of these initial chromogenic substrates spurred the synthesis of a wide array of peptide p-nitroanilides with varying amino acid sequences to achieve greater specificity for different proteases. tandfonline.com This development was a significant breakthrough, enabling more precise and convenient measurement of proteolytic activity compared to earlier methods that often relied on the digestion of large protein substrates like casein. gbiosciences.com
H-Ala-Ala-Pro-Leu-pNA HCl, and its succinylated form (Suc-Ala-Ala-Pro-Leu-pNA), emerged as a valuable substrate for studying proteases with a preference for hydrophobic residues, particularly leucine (B10760876), at the P1 position (the amino acid residue on the N-terminal side of the scissile bond). biosynth.comglpbio.com Its specific peptide sequence makes it a useful tool for characterizing various enzymes.
Research has demonstrated its utility as a substrate for several proteases, including:
Musk melon protease: H-Ala-Ala-Pro-Leu-pNA was identified as a good substrate for this enzyme, which shares properties with cucumisin and has potential applications in the food industry. bioscience.co.uknih.gov
Guinea pig chymase: This enzyme is also capable of cleaving H-Ala-Ala-Pro-Leu-pNA. bioscience.co.uknih.gov
Thermostable alkaline protease from Bacillus sp. No. AH-101: The succinylated form of the peptide, Suc-Ala-Ala-Pro-Leu-pNA, is effectively hydrolyzed by this protease. biosynth.com
Chymotrypsin (B1334515) and Streptomyces griseus protease B (SGPB): Studies have used Suc-Ala-Ala-Pro-Leu-pNA to investigate the pH-dependent activity of these enzymes. pnas.org
α-Lytic protease: The substrate has been used to differentiate the activity of α-lytic protease from other proteases like trypsin and chymotrypsin in stability studies.
The kinetic parameters for the hydrolysis of H-Ala-Ala-Pro-Leu-pNA and its succinylated analog by various enzymes have been determined in several studies, providing valuable data for comparative enzymology.
Table 1: Kinetic Parameters for the Hydrolysis of Ala-Ala-Pro-Leu-pNA Substrates
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| Musk melon protease | H-Ala-Ala-Pro-Leu-pNA | 0.00296 | 23.9 | 8074 |
| Bacillus sp. No. AH-101 protease | Suc-Ala-Ala-Pro-Leu-pNA | 0.378 | 97.9 | 258.9 |
Data sourced from multiple research findings. biosynth.combioscience.co.uknih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]-N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N6O6.ClH/c1-13(2)12-18(21(31)26-16-7-9-17(10-8-16)29(34)35)27-22(32)19-6-5-11-28(19)23(33)15(4)25-20(30)14(3)24;/h7-10,13-15,18-19H,5-6,11-12,24H2,1-4H3,(H,25,30)(H,26,31)(H,27,32);1H/t14-,15-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVUXAHVUZGKQ-RFFPBCEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35ClN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Hydrolysis: Mechanisms and Kinetic Analysis
Fundamental Principles of Enzymatic Cleavage of p-Nitroanilide Bonds
The hydrolysis of H-Ala-Ala-Pro-Leu-pNA HCl by a protease involves the cleavage of the amide bond between the C-terminal leucine (B10760876) residue and the p-nitroaniline (pNA) moiety. This reaction is catalyzed by enzymes that recognize the specific tetrapeptide sequence (Ala-Ala-Pro-Leu). Upon cleavage, the peptide fragment and a yellow-colored product, p-nitroaniline, are released.
Spectrophotometric Measurement of p-Nitroaniline Release
The enzymatic hydrolysis of peptide p-nitroanilides is conveniently monitored using spectrophotometry. sigmaaldrich.com The substrate, this compound, is colorless, whereas one of the reaction products, p-nitroaniline, is a chromophore that strongly absorbs light in the visible spectrum. taylorandfrancis.com
The release of p-nitroaniline can be continuously measured by monitoring the increase in absorbance at or near its absorption maximum, which is typically between 400 and 410 nm. sigmaaldrich.comtaylorandfrancis.comacs.org This direct relationship between product formation and absorbance change allows for a real-time, continuous assay of enzyme activity. sigmaaldrich.com The rate of the reaction is determined by calculating the change in absorbance over time (ΔA/min). chromogenicsubstrates.com
Reaction Stoichiometry and Product Quantification
The enzymatic reaction proceeds with a clear 1:1 stoichiometry. For every mole of the this compound substrate that is hydrolyzed, one mole of the peptide fragment (H-Ala-Ala-Pro-Leu-OH) and one mole of p-nitroaniline are produced. gatech.edu
This stoichiometric relationship is fundamental to quantifying the reaction rate. The concentration of the released p-nitroaniline can be calculated from the measured absorbance using the Beer-Lambert law (A = εcl), where:
A is the measured absorbance.
ε (epsilon) is the molar extinction coefficient of p-nitroaniline at the specific wavelength and pH of the assay (a commonly cited value at 410 nm is 8,800 M⁻¹cm⁻¹). sigmaaldrich.com
c is the concentration of p-nitroaniline.
l is the path length of the cuvette (typically 1 cm).
By using a known extinction coefficient, the rate of change in absorbance (ΔA/min) can be directly converted into the rate of product formation (in moles/min), which represents the initial velocity (V₀) of the enzymatic reaction.
Quantitative Enzymatic Kinetics
Studying the rate of reaction at various substrate concentrations allows for the determination of key kinetic parameters that describe the enzyme's efficiency and its affinity for the substrate.
Michaelis-Menten Kinetics: Determination of K_m and V_max
The relationship between the initial reaction velocity (V₀) and the substrate concentration ([S]) for many enzymes, including proteases acting on this compound, is described by the Michaelis-Menten equation. gatech.educhromogenicsubstrates.com
This model yields two critical parameters:
V_max (Maximum Velocity): This is the maximum rate of the reaction when the enzyme's active sites are saturated with the substrate. chromogenicsubstrates.com At V_max, the reaction rate is limited by the speed of the catalytic step itself.
K_m (Michaelis Constant): This constant is the substrate concentration at which the reaction velocity is exactly half of V_max. gatech.educhromogenicsubstrates.com K_m is often used as an inverse measure of the substrate's binding affinity to the enzyme; a lower K_m value generally indicates a higher affinity. pharmacyfreak.com
To determine these parameters, initial reaction rates are measured across a range of this compound concentrations. The resulting data of V₀ versus [S] typically produces a hyperbolic curve, which can be analyzed using non-linear regression software to directly fit the Michaelis-Menten equation and find the values of K_m and V_max. libretexts.org
Table 1: Hypothetical Michaelis-Menten Data for Protease Activity on this compound
| Substrate Concentration ([S]) (µM) | Initial Velocity (V₀) (µM/min) |
| 10 | 1.82 |
| 20 | 3.33 |
| 50 | 6.25 |
| 100 | 8.33 |
| 200 | 11.11 |
| 400 | 13.33 |
| 800 | 15.00 |
This interactive table presents representative data illustrating the hyperbolic relationship between substrate concentration and reaction velocity.
Catalytic Efficiency (k_cat/K_m) Determination and Interpretation
While K_m and V_max are informative, a more comprehensive measure of an enzyme's effectiveness is its catalytic efficiency, represented by the ratio k_cat/K_m. aklectures.com
k_cat (Turnover Number): This value is calculated from V_max and the total enzyme concentration ([E]_T) used in the assay (k_cat = V_max / [E]_T). gatech.edu It represents the maximum number of substrate molecules that a single enzyme active site can convert into product per unit of time. aklectures.com
k_cat/K_m (Specificity Constant): This ratio is considered the apparent second-order rate constant for the reaction between the enzyme and the substrate. It reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. A higher k_cat/K_m value signifies greater catalytic efficiency, indicating either a very high turnover rate, a strong binding affinity for the substrate, or both. aklectures.comstanford.edu This parameter is particularly useful for comparing the specificity of an enzyme for different substrates. nih.gov
Comparative Analysis of Linearization Methods (e.g., Lineweaver-Burk, Hanes-Woolf)
Before the widespread availability of non-linear regression software, the hyperbolic Michaelis-Menten data was often transformed into a linear format to simplify the graphical determination of K_m and V_max. libretexts.org The most common of these is the Lineweaver-Burk plot.
Lineweaver-Burk Plot: This method involves plotting the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). microbenotes.com This transformation yields a straight line with the equation: 1/V₀ = (K_m/V_max)(1/[S]) + 1/V_max. pharmacyfreak.com
The y-intercept corresponds to 1/V_max.
The x-intercept corresponds to -1/K_m.
The slope is K_m/V_max. microbenotes.com
While historically significant and useful for visualizing enzyme inhibition patterns, the Lineweaver-Burk plot has a major drawback: it disproportionately weights the data points at the lowest substrate concentrations, which are often the most prone to experimental error. wikipedia.orgreddit.com
Hanes-Woolf Plot: An alternative linearization method is the Hanes-Woolf plot, which graphs [S]/V₀ versus [S]. This plot can be more reliable than the Lineweaver-Burk plot as it gives more equal weight to the data points. libretexts.org
Modern enzyme kinetic analysis predominantly relies on direct non-linear regression of the raw data, as this provides the most accurate and unbiased estimates of K_m and V_max. wikipedia.org However, linearized plots remain valuable for educational purposes and for the visual representation of kinetic data. libretexts.org
Table 2: Comparison of Linearization Methods
| Method | Plotted Variables (Y vs. X) | Y-Intercept | X-Intercept | Slope | Primary Disadvantage |
| Lineweaver-Burk | 1/V₀ vs. 1/[S] | 1/V_max | -1/K_m | K_m/V_max | Unevenly weights data, especially at low [S]. reddit.com |
| Hanes-Woolf | [S]/V₀ vs. [S] | K_m/V_max | -K_m | 1/V_max | Can obscure deviations from ideal kinetics. |
Environmental and Contextual Modulators of Hydrolysis Kinetics
The enzymatic hydrolysis of the chromogenic substrate this compound is a cornerstone reaction for assaying the activity of various proteases. The rate of this reaction is exquisitely sensitive to environmental and contextual factors, which can modulate the enzyme's structure, the substrate's availability, and the energetics of the catalytic process. A detailed understanding of these modulators is critical for both mechanistic studies and the optimization of biotechnological applications.
The pH of the reaction environment is a critical determinant of enzymatic activity, influencing the ionization state of amino acid residues in the enzyme's active site and on its surface. These changes in charge affect substrate binding and the catalytic mechanism. Proteases that hydrolyze H-Ala-Ala-Pro-Leu-pNA and its analogs typically exhibit a distinct pH-activity profile, often with optimal performance in the neutral to alkaline range.
For instance, many serine proteases, which readily cleave this substrate, have a catalytic triad (B1167595) (serine, histidine, aspartate) whose function is highly pH-dependent. nih.gov The activity of these enzymes generally increases as the pH rises from neutral, peaking in the alkaline range before declining at very high pH values due to enzyme denaturation. nih.gov Studies on various proteases have identified optimal pH values ranging from 7.0 to 12.0. nih.govthescipub.comnih.govresearchgate.netresearchgate.net For example, a protease from Serratia proteamaculans showed maximum activity between pH 8.0 and 8.5, while a protease from Bacillus pumilus had a pH optimum of 10. nih.govjmb.or.kr Similarly, activity assays for α-lytic protease and proteinase K, using N-succinylated Ala-Ala-Pro-Leu-pNA, are often conducted at pH 8.0 and 8.6, respectively, reflecting their alkaline optima. nih.govnih.gov The specific optimal pH is a unique characteristic of each enzyme, dictated by the pKa values of its critical residues.
Table 1: Optimal pH for Various Proteases Acting on H-Ala-Ala-Pro-Leu-pNA or Analogous Substrates
| Enzyme/Source Organism | Substrate | Optimal pH | Reference |
|---|---|---|---|
| Serratia proteamaculans HY-3 | Azocasein | 8.0 - 8.5 | jmb.or.kr |
| Bacillus pumilus ATCC7061 | Casein | 10.0 | nih.gov |
| Pseudomonas fluorescens BJ-10 | Azocasein | 7.0 | nih.gov |
| Bacillus amyloliquefaciens S94 | N-succinyl-Ala-Ala-Pro-Leu-pNA | 8.0 | koreascience.kr |
| Bacillus licheniformis P003 | Casein | 10.0 | researchgate.net |
| Lizard Fish (Saurida elongata) Muscle Protease | Muscle Protein | 7.0 | mdpi.com |
Temperature profoundly affects the rate of enzymatic reactions by influencing both the kinetic energy of the reacting molecules and the structural stability of the enzyme. For proteases acting on H-Ala-Ala-Pro-Leu-pNA, activity generally increases with temperature up to an optimal point. Beyond this optimum, the enzyme undergoes thermal denaturation, leading to a rapid loss of its three-dimensional structure and catalytic function. researchgate.net
The optimal temperature for proteolysis is highly variable among different enzymes. Mesophilic proteases, such as those from many Bacillus species, often exhibit maximum activity between 40°C and 60°C. researchgate.net For example, a protease from a Pseudomonas aeruginosa strain showed maximum activity at 60°C, but its stability decreased significantly after incubation at temperatures above this. researchgate.net A protease from Rhodotorula mucilaginosa was active between 15°C and 60°C, with an optimal temperature of 50°C. nih.gov In contrast, thermostable proteases, such as the Ak.1 protease, can function at much higher temperatures, with assays being conducted at 75°C. researchgate.net Conversely, cold-active proteases, like one from Bacillus amyloliquefaciens S94, are adapted to function efficiently at lower temperatures, showing an optimum at 45°C. koreascience.krnih.gov The thermal stability of an enzyme can sometimes be enhanced by factors in the reaction medium, such as the presence of calcium ions. researchgate.net
Table 2: Temperature Optima for Proteases Utilizing H-Ala-Ala-Pro-Leu-pNA or Related Substrates
| Enzyme/Source Organism | Substrate | Optimal Temperature (°C) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa PT121 | Not Specified | 60 | researchgate.net |
| Pseudomonas fluorescens BJ-10 | Azocasein | 30 | nih.gov |
| Bacillus amyloliquefaciens S94 | N-succinyl-Ala-Ala-Pro-Leu-pNA | 45 | koreascience.kr |
| Bacillus sp. | Not Specified | 50 | researchgate.net |
| Rhodotorula mucilaginosa CBMAI 1528 | Not Specified | 50 | nih.gov |
| Lizard Fish (Saurida elongata) Muscle Protease | Muscle Protein | 48 | mdpi.com |
The ionic environment, including the type of buffer, ionic strength, and the presence of specific metal ions, can significantly modulate enzyme kinetics. Buffer systems, such as Tris-HCl or phosphate (B84403) buffers, are essential for maintaining a stable pH but can also interact with the enzyme. nih.govnih.gov The ionic strength of the solution affects electrostatic interactions within the protein and between the enzyme and its substrate, which can alter both binding affinity (Km) and catalytic rate (kcat).
Specific ions can act as cofactors or stabilizers. Divalent cations, particularly Ca²⁺, are known to be crucial for the stability and activity of many proteases. researchgate.net Calcium ions can bind to specific sites on the enzyme, stabilizing its folded conformation, especially at higher temperatures. researchgate.netresearchgate.net For instance, the thermostability of Ak.1 protease is markedly increased by Ca²⁺ ions. researchgate.net Conversely, chelating agents like EDTA, which sequester divalent metal ions, can dramatically decrease the activity and stability of metalloproteases and calcium-dependent proteases. jmb.or.krnih.gov Other metal ions can have varied effects; ions like Mg²⁺, Mn²⁺, and Na⁺ have been shown to enhance the activity of certain proteases, while heavy metal ions may be inhibitory. researchgate.net
High hydrostatic pressure is a less commonly studied but potent modulator of enzyme kinetics. Pressure affects biochemical reactions by influencing the volume changes that occur during substrate binding and catalysis. The effect of pressure on the reaction rate is described by the activation volume (ΔV‡), which is the change in volume when the enzyme-substrate complex moves to the transition state.
For the hydrolysis of peptide p-nitroanilides by proteases like α-chymotrypsin, pressure has been shown to accelerate the reaction at moderate levels (up to ~1.5 kbar). nih.gov A study on the hydrolysis of a closely related substrate, succinyl-L-alanyl-L-alanine p-nitroanilide (SA2pNA), by α-chymotrypsin found an activation volume of -33 cm³/mol. nih.gov The negative sign indicates that the volume of the transition state is smaller than the volume of the initial enzyme-substrate complex, and thus, according to Le Chatelier's principle, an increase in pressure favors the transition state and increases the reaction rate. nih.govnih.gov However, very high pressures (e.g., above 2 kbar) can lead to protein unfolding and inactivation, causing a decrease in enzymatic activity. nih.govmdpi.com Therefore, the relationship between pressure and enzyme activity is often bell-shaped, with an optimal pressure range for catalysis. nih.gov
Enzyme Substrate Specificity and Protease Profiling
Mapping Substrate Recognition Sites (P1, P2, P3, P4) within Enzyme Active Pockets
The specificity of a protease is determined by its ability to recognize and bind to a particular sequence of amino acid residues in a substrate. This interaction is described by the Schechter and Berger nomenclature, where the amino acid residues of the substrate are labeled P1, P2, P3, P4, etc., moving N-terminal from the scissile bond. The corresponding binding pockets on the enzyme are termed S1, S2, S3, S4, and so on. The H-Ala-Ala-Pro-Leu-pNA substrate positions Leucine (B10760876) at P1, Proline at P2, Alanine at P3, and Alanine at P4.
The P1 residue is a primary determinant of substrate specificity for many proteases. The Leucine residue at the P1 position of H-Ala-Ala-Pro-Leu-pNA, with its hydrophobic side chain, makes the substrate particularly suitable for a subset of proteases that possess a complementary hydrophobic S1 binding pocket. Serine proteases, for instance, are well-characterized for their preferential hydrolysis of peptide bonds adjacent to hydrophobic amino acids at the P1 position.
Studies on human pancreatic elastase 2 have shown that it preferentially hydrolyzes peptide substrates that contain medium to large hydrophobic side chains at the P1 position. Consequently, substrates with Leucine at the P1 site are among the most effectively cleaved by this enzyme. Similarly, chymotrypsin (B1334515) demonstrates a significantly higher reactivity towards substrates with Leucine at the P1 site compared to those with charged residues like Aspartate at the same position under neutral pH conditions. This highlights the critical role of the hydrophobic interaction between the Leucine side chain and the enzyme's S1 pocket in facilitating catalysis.
The importance of these extended subsites is demonstrated by the kinetic parameters of certain enzymes. For example, a thermostable alkaline protease from Bacillus sp. No. AH-lOl hydrolyzes Suc-Ala-Ala-Pro-Leu-pNA with a catalytic efficiency (kcat/Km) that is 38-fold higher than that for Suc-Ala-Ala-Ala-pNA. tandfonline.com This significant increase in efficiency underscores the favorable interactions of the P2 Proline and P3 Alanine residues with the enzyme's active site. Such findings suggest that the binding site of this protease extends to at least five subsites. tandfonline.com For α-chymotrypsin, the rate of catalysis is dramatically dependent on the length of the peptide chain, with longer substrates like Suc-Ala-Ala-Pro-Phe-pNA showing much higher reaction rates than shorter ones, further emphasizing the collective contribution of the P2, P3, and P4 residues to efficient binding and catalysis.
In many commercially available versions of the Ala-Ala-Pro-Leu-pNA substrate, the N-terminus is blocked with a chemical group such as Succinyl (Suc) or Glutaryl. These modifications are not merely protective groups; they play an active role in modulating substrate specificity and interaction with proteases. nih.govresearchgate.net By capping the N-terminal α-amino group, these modifications prevent the peptide from being degraded by aminopeptidases and can mimic the presence of a longer peptide chain, thereby influencing binding to the enzyme's active site.
The effect of these modifications is evident in studies of specific enzymes. For instance, Glutaryl-Ala-Ala-Pro-Leu-p-nitroanilide was identified as one of the best substrates for human pancreatic elastase 2. The succinyl group is also frequently used in substrates like Suc-Ala-Ala-Pro-Phe-pNA for studying enzymes such as chymotrypsin. researchgate.net These N-terminal blocking groups can influence the conformation of the peptide substrate, leading to an optimal fit within the enzyme's binding cleft and resulting in enhanced rates of hydrolysis.
Identification and Characterization of Proteolytic Enzymes that Hydrolyze H-Ala-Ala-Pro-Leu-pNA
The specific sequence of H-Ala-Ala-Pro-Leu-pNA makes it a substrate for several families of proteases, primarily within the serine and cysteine protease classes.
Serine proteases are a major class of enzymes that utilize a serine residue in their active site for catalysis. Many serine proteases show a strong preference for hydrophobic residues at the P1 position, making H-Ala-Ala-Pro-Leu-pNA an excellent substrate for their characterization.
Elastase-like Enzymes : This substrate is widely recognized as a specific substrate for elastases. tandfonline.com Human pancreatic elastase 2 and human neutrophil elastase are known to efficiently hydrolyze peptides with the Ala-Ala-Pro-X sequence, where X is a hydrophobic residue like Leucine. pnas.org
Chymotrypsin-like Enzymes : Enzymes with chymotrypsin-like specificity, which preferentially cleave after large hydrophobic residues, also hydrolyze this substrate. Bovine chymotrypsin and guinea pig chymase are examples of enzymes that can cleave Ala-Ala-Pro-Leu-pNA. nih.gov
Subtilisin Family Enzymes : Subtilisins are a family of serine proteases produced by various Bacillus species. A thermostable alkaline protease from Bacillus sp. No. AH-lOl, which is a subtilisin-like protease, rapidly hydrolyzes Suc-Ala-Ala-Pro-Leu-pNA. tandfonline.com Another example is a protease from musk melon, which has properties similar to cucumisin (a subtilisin-like protease) and uses H-Ala-Ala-Pro-Leu-pNA as a good substrate.
The kinetic parameters for the hydrolysis of related substrates by some of these enzymes are detailed in the table below.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
|---|---|---|---|---|
| M Protease (Bacillus sp.) | Suc-Ala-Ala-Pro-Phe-pNA | 0.8 | - | 174.4 |
| M Protease (Bacillus sp.) | Suc-Ala-Ala-Pro-Met-pNA | 1.01 | - | 137.3 |
| Protease (Bacillus sp. No. AH-lOl) | Suc-Ala-Ala-Pro-Leu-pNA | 0.31 | 140 | 450 |
Cysteine proteases, such as those belonging to the papain-like family, utilize a cysteine thiol group as the nucleophile in their catalytic mechanism. researchgate.net While serine proteases often show primary specificity at the P1 position, the specificity of papain-like cysteine proteases is frequently driven by the P2 residue. pnas.org These enzymes typically prefer a hydrophobic amino acid at the P2 position. pnas.orgnih.gov
The H-Ala-Ala-Pro-Leu-pNA substrate contains a Proline at the P2 position. While many cysteine proteases have a preference for other hydrophobic residues like Valine or Phenylalanine at P2, some can accommodate Proline. pnas.org For example, Cathepsin K, a mammalian cysteine protease, exhibits a unique preference for Proline at the P2 position, which is linked to its collagenolytic activity. nih.gov
Papain and cruzain, two well-studied cysteine proteases, are known for their broad P1 substrate specificity but show a strong preference for hydrophobic amino acids at the P2 subsite. pnas.orgajol.info The interaction of H-Ala-Ala-Pro-Leu-pNA with these enzymes would be influenced by the fit of the P2-Proline into the S2 binding pocket. The S2 pocket of papain-like proteases is a key determinant of their substrate specificity, and variations in the amino acids forming this pocket across different enzymes lead to their distinct substrate preferences. nih.govannualreviews.org Therefore, while H-Ala-Ala-Pro-Leu-pNA is primarily a substrate for certain serine proteases, its interaction with specific cysteine proteases that can accommodate a P2-Proline cannot be entirely ruled out and would depend on the specific structural features of the enzyme's S2 subsite.
Metalloproteases and Cofactor Dependencies
Metalloproteases are a class of enzymes whose catalytic activity is fundamentally dependent on a metal ion, typically zinc, which acts as a cofactor. The substrate h-Ala-Ala-Pro-Leu-pNA HCl is frequently used to study these enzymes, particularly to confirm their classification and investigate their reliance on specific metal ions.
A hallmark of metalloproteases is their inhibition by chelating agents, which sequester the essential metal cofactor. For instance, a keratinolytic metalloprotease from Chryseobacterium sp. kr6 was identified as a Zn-metalloprotease due to the inhibitory effects of EDTA, EGTA, and 1,10-phenanthroline. nih.govresearchgate.net Similarly, a heat-stable metalloprotease from Chryseobacterium indologenes was inhibited by EDTA and the Zn²⁺-specific chelator 1,10-phenanthroline. nih.gov The activity of a protease from Pseudomonas aeruginosa A2 was also inhibited by EDTA, confirming its identity as a metalloprotease. researchgate.net
Conversely, the activity of these enzymes can often be enhanced or restored by the addition of specific divalent cations. The activity of the apoenzyme from Chryseobacterium indologenes was successfully restored by the addition of Ca²⁺, Zn²⁺, Mg²⁺, and Co²⁺. nih.gov Notably, the activity of the Chryseobacterium sp. kr6 enzyme was increased threefold in the presence of Ca²⁺. nih.govresearchgate.net These cofactor dependencies are critical parameters determined in the characterization of novel metalloproteases.
| Enzyme Source | Inhibitor | Effect | Activating / Restoring Cations |
| Chryseobacterium sp. kr6 | EDTA, EGTA, 1,10-phenanthroline | Inhibition | Ca²⁺ (3-fold increase) |
| Chryseobacterium indologenes | EDTA, 1,10-phenanthroline | Inhibition | Ca²⁺, Zn²⁺, Mg²⁺, Co²⁺ |
| Pseudomonas aeruginosa A2 | EDTA | Inhibition | None specified |
| Bacillus cereus | EDTA | Inhibition | Activity tested with Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Cu²⁺, Zn²⁺ |
Detailed Case Studies of Specific Enzymes
The substrate this compound and its succinylated form have been employed in detailed studies of a wide range of specific proteases, revealing nuances in their substrate specificities and kinetic profiles.
Pancreatic Elastases : This substrate is a well-established tool for assaying pancreatic elastase activity. For example, the elastase activity of the CELA2A protein, a pancreatic elastase implicated in metabolic syndromes, was quantified using Suc-Ala-Ala-Pro-Leu-pNA. nih.gov Studies of mutant forms of CELA2A showed a dramatic reduction in their ability to hydrolyze this substrate, demonstrating its utility in functional analysis. nih.gov Interestingly, an enzyme in human seminal plasma that cleaves this substrate was found not to be a pancreatic elastase, highlighting the substrate's broader utility beyond a single enzyme. tandfonline.com
Cucumisin : Cucumisin and related plant serine proteases effectively hydrolyze Ala-Ala-Pro-Leu-pNA. A protease from musk melon, which shares enzymatic properties with cucumisin, showed a high affinity for this substrate. tandfonline.com Kinetic analysis revealed it to be one of the most favorable substrates for the enzyme. tandfonline.com In another study, Glt-Ala-Ala-Pro-Leu-pNA was used to determine the inhibition constant (Ki) of the cucumisin propeptide, demonstrating its role as a potent, tightly binding inhibitor of the mature enzyme. nih.gov
Keratinases : Several bacterial keratinases have been characterized using this substrate. A keratinase from Bacillus pumilus KS12 was shown to hydrolyze N-Suc-Ala-Ala-Pro-Leu-pNA, and its kinetic parameters were determined. nih.govcore.ac.uk Another keratinase, from Pseudomonas aeruginosa KS-1, also showed amidolytic activity on this substrate, though it had a preference for substrates with phenylalanine at the P1 position. scialert.net This indicates that while the substrate is cleaved, it may not be optimal for all keratinases, providing insights into their specific subsite preferences.
Serine Protease Autotransporters of the Enterobacteriaceae (SPATEs) : While not signal peptide peptidases, SPATEs are secreted virulence factors from Gram-negative bacteria whose activity has been profiled with this substrate. The SPATE proteases EspPα and EspI from pathogenic E. coli both efficiently cleave Suc-Ala-Ala-Pro-Leu-pNA. mdpi.complos.org For EspI, this was the most effectively cleaved substrate among a panel of chromogenic peptides, indicating a high degree of specificity and an elastase-like profile. mdpi.com
Chymases : Chymases typically exhibit a strong preference for cleaving after bulky aromatic residues like phenylalanine. However, the chymase from guinea pigs is a notable exception and displays a unique Leu-specificity. researchgate.net This was confirmed using Suc-Ala-Ala-Pro-Leu-pNA, which it cleaves effectively, while being inactive toward the typical chymase substrate Suc-Ala-Ala-Pro-Phe-pNA. researchgate.net This case study exemplifies how specific substrates can be used to uncover unusual specificities within an enzyme family.
| Enzyme | Source Organism/System | Substrate Variant Used | Key Finding |
| Pancreatic Elastase (CELA2A) | Human | Suc-Ala-Ala-Pro-Leu-pNA | Activity of wild-type and mutant forms quantified. nih.gov |
| Cucumisin-like protease | Musk Melon | Ala-Ala-Pro-Leu-pNA | Favorable substrate with determined kinetic parameters. tandfonline.com |
| Keratinase | Bacillus pumilus KS12 | N-Suc-Ala-Ala-Pro-Leu-pNA | Enzyme hydrolyzes substrate; Km and Vmax determined. nih.govcore.ac.uk |
| SPATE Protease (EspI) | Escherichia coli | Suc-Ala-Ala-Pro-Leu-pNA | Substrate cleaved with high efficiency, showing elastase-like profile. mdpi.com |
| Chymase | Guinea Pig | Suc-Ala-Ala-Pro-Leu-pNA | Demonstrates unique Leu-specificity, unlike typical chymases. researchgate.net |
Development and Application of Enzyme Activity Fingerprints
Beyond studying individual enzymes, this compound is incorporated into larger panels of substrates to generate "Activity Fingerprints" (AFPs). This methodology provides a comprehensive profile of the peptidase activities within a complex sample, such as a technical enzyme preparation or a biological fluid. d-nb.info
An automated system has been established to create AFPs by measuring the hydrolysis rates of numerous substrates, including Ala-Ala-Pro-Leu-pNA, in parallel. d-nb.info This approach allows for the rapid and detailed characterization of the substrate spectrum and activity profiles of industrial enzyme preparations. By comparing the AFPs of different batches, manufacturers can ensure product consistency. Furthermore, these fingerprints can reveal the presence of multiple peptidase classes (e.g., aminopeptidases, endopeptidases) within a single sample, offering a far more detailed understanding of its functional enzymatic content than could be achieved by testing a single substrate. d-nb.info
Applications in Advanced Biochemical and Enzymological Research
Utility in Enzyme Activity Assays and Screening Platforms
The simple and reliable detection method associated with H-Ala-Ala-Pro-Leu-pNA HCl makes it highly suitable for routine enzyme activity assays and large-scale screening platforms.
Effective use of this compound as a substrate requires the optimization of various assay conditions to ensure maximal enzyme efficiency and reproducibility. Key parameters that are typically optimized include pH, temperature, ionic strength, and substrate concentration. The goal is to determine the conditions under which the target protease exhibits its highest catalytic activity (Vmax) and affinity (low Km) for the substrate.
For example, when characterizing a novel protease, researchers will perform kinetic assays across a range of pH values and temperatures to identify the optimal environment for enzymatic activity. Furthermore, the Michaelis-Menten constant (Km) is determined by measuring the initial reaction velocity at various substrate concentrations. A low Km value indicates a high affinity of the enzyme for the substrate. The turnover number (kcat), representing the number of substrate molecules converted to product per enzyme molecule per second, is also a critical parameter. For instance, H-Ala-Ala-Pro-Leu-pNA has been identified as a good substrate for musk melon protease, with a reported Km of 2.96 nM and a kcat of 23.9 s⁻¹. glpbio.combioscience.co.uk This level of detailed kinetic analysis is fundamental to understanding the enzyme's catalytic mechanism and specificity.
Table 1: Example Kinetic Parameters for Protease Activity on this compound
| Enzyme | Km (Michaelis Constant) | kcat (Turnover Number) | Optimal pH | Optimal Temperature |
| Musk Melon Protease | 2.96 nM glpbio.combioscience.co.uk | 23.9 s⁻¹ glpbio.combioscience.co.uk | 7.5 | 37 °C |
| Guinea Pig Chymase | Data Not Available | Data Not Available | 8.0 | 37 °C |
Note: This table is illustrative. Optimal conditions and kinetic values must be determined empirically for each specific enzyme-substrate interaction.
The chromogenic nature of this compound is a significant advantage for high-throughput screening (HTS) applications. nih.gov HTS allows for the rapid testing of thousands of compounds, making it a cornerstone of drug discovery and enzyme discovery programs. In this context, the substrate is used in multi-well plate formats (e.g., 96- or 384-well plates) where each well contains the substrate, the target protease, and a different test compound (e.g., a potential inhibitor or activator). researchgate.net
The rate of yellow color development, monitored over time by a microplate reader, is directly proportional to the protease's activity. A decrease in color formation indicates the presence of an effective inhibitor, while an increase might suggest an activator. This method's simplicity, scalability, and reliance on standard laboratory equipment make it an efficient primary screening tool for identifying lead compounds or novel enzymes from large libraries. nih.gov
Discovery and Characterization of Novel Proteases
This compound can be employed as a probe to search for and characterize new proteases from various biological sources, such as microbial cultures, plant extracts, or animal tissues. During purification protocols, which often involve multiple chromatography steps, fractions are assayed for their ability to cleave the substrate. The presence of proteolytic activity, indicated by the release of pNA, guides the purification process.
Once a protease is purified, this compound, along with a panel of other peptide substrates, is used to determine its substrate specificity profile. For example, the fact that this substrate is readily cleaved by enzymes like musk melon protease and guinea pig chymase provides initial clues about the types of proteases that can be identified. glpbio.combioscience.co.uk If a novel enzyme from a different source efficiently hydrolyzes this substrate, it may suggest functional or structural similarities to known chymotrypsin-like or subtilisin-like serine proteases.
Elucidation of Protease Inhibitor Mechanisms
Understanding how inhibitors interact with proteases is crucial for drug development. This compound provides a reliable tool for these mechanistic studies.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by measuring the rate of substrate hydrolysis by a fixed amount of enzyme in the presence of varying concentrations of the inhibitor. The concentration of inhibitor that reduces the enzyme's activity by 50% is the IC50 value.
The inhibition constant (Ki) provides a more absolute measure of the inhibitor's affinity for the enzyme. To determine the Ki, enzyme kinetic experiments are performed at different concentrations of both the substrate (this compound) and the inhibitor. By analyzing the data using models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive), the Ki can be calculated. These values are essential for comparing the potency of different inhibitors and for structure-activity relationship (SAR) studies.
Table 2: Illustrative Data for Determining IC50 of a Hypothetical Inhibitor
| Inhibitor Concentration (nM) | Enzyme Activity (% of Control) |
| 0 | 100% |
| 1 | 85% |
| 10 | 60% |
| 50 | 52% |
| 100 | 45% |
| 500 | 20% |
| 1000 | 10% |
From this data, the IC50 would be determined by plotting the inhibitor concentration versus the percentage of enzyme activity and identifying the concentration at which activity is reduced to 50%.
The primary method for assessing the efficacy of a protease inhibitor with this substrate involves a competition assay. The inhibitor and the substrate compete for binding to the active site of the enzyme. In a typical experiment, the protease is pre-incubated with the inhibitor for a set period to allow for binding. mdpi.com The enzymatic reaction is then initiated by the addition of this compound.
The rate of pNA release is measured and compared to a control reaction without any inhibitor. A potent inhibitor will significantly reduce the rate of substrate cleavage. This straightforward assay allows researchers to quickly screen and rank the efficacy of various inhibitors, providing a quantitative measure of their ability to block the protease's function. nih.gov This approach is fundamental in the early stages of drug discovery for identifying and optimizing promising inhibitor candidates.
Investigations into Proteolytic Processing Events
The primary application of this compound in biochemical research is as a chromogenic substrate to monitor and characterize the activity of proteolytic enzymes. When a protease cleaves the peptide bond between the leucine (B10760876) (Leu) residue and the p-nitroanilide group, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline. The rate of color formation can be measured spectrophotometrically, providing a direct and continuous assay of enzyme activity. diapharma.comresearchgate.net This methodology is instrumental in several key research areas:
Enzyme Characterization: The substrate is employed to determine the kinetic parameters of proteases. For instance, it has been identified as a good substrate for a protease isolated from musk melon, with a Michaelis constant (Km) of 2.96 nM and a catalytic rate constant (kcat) of 23.9 s⁻¹. glpbio.com These values provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Identification of Proteolytic Activity: Researchers utilize this compound and similar substrates to screen for and identify new proteolytic activities in various biological samples. A study on human seminal plasma, for example, used the closely related substrate Suc-Ala-Ala-Pro-Leu-pNA to characterize an elastase-like enzyme activity. nih.gov
Specificity Studies: By modifying the amino acid sequence of the peptide, researchers can probe the substrate specificity of a given protease. Although this compound has a fixed sequence, its cleavage by specific enzymes like guinea pig chymase indicates a preference of this enzyme for leucine at the P1 position (the amino acid residue immediately preceding the cleavage site). glpbio.comnih.gov
Inhibitor Screening and Characterization: This chromogenic substrate is valuable for studying the effects of potential inhibitors on protease activity. A decrease in the rate of p-nitroaniline release in the presence of a test compound indicates inhibition. Research on the enzyme activity in human seminal plasma using Suc-Ala-Ala-Pro-Leu-pNA demonstrated strong inhibitory effects by amastatin (B1665947) and actinonin, while other common protease inhibitors had no effect. nih.gov This highlights the utility of such substrates in identifying specific inhibitors for target enzymes.
The data below summarizes the kinetic parameters of musk melon protease with this compound as the substrate.
| Enzyme | Substrate | Km (nM) | kcat (s⁻¹) |
| Musk Melon Protease | This compound | 2.96 | 23.9 |
Studies on Enzyme Regulatory Mechanisms and Allosteric Modulation
While the direct use of this compound in published studies focusing on allosteric modulation is not extensively documented, its properties as a chromogenic substrate make it a highly suitable tool for such investigations. The principles of enzyme regulation often involve changes in catalytic activity in response to the binding of effector molecules at sites distinct from the active site—a phenomenon known as allosteric regulation. nih.gov
The potential applications of this compound in this area of research are significant:
High-Throughput Screening for Modulators: The simplicity and continuous nature of the colorimetric assay using this compound make it amenable to high-throughput screening (HTS) of large compound libraries. nih.gov The goal of such screens would be to identify allosteric activators or inhibitors of proteases that cleave this substrate. An increase or decrease in the rate of p-nitroaniline formation would signal a potential allosteric modulator.
Elucidating Regulatory Mechanisms: Once a potential allosteric modulator is identified, this compound can be used in detailed kinetic studies to understand the mechanism of regulation. By measuring the enzyme's kinetic parameters (Km and kcat) in the presence of varying concentrations of the modulator, researchers can determine how the modulator affects substrate binding and catalysis. This information is crucial for deciphering the enzyme's regulatory mechanism.
Probing Conformational Changes: Although the substrate itself does not directly report on conformational changes, it is used in assays that can be coupled with other biophysical techniques. For instance, a study on peptide-PNA conjugates demonstrated the design of an allosterically controlled catalyst where hybridization of a complementary PNA sequence regulated its activity. nih.gov While not directly involving this compound, this illustrates how substrate-based activity assays are fundamental to confirming the functional consequences of allosteric control.
In essence, while this compound is primarily a tool for measuring proteolytic activity, this very function makes it an indispensable component of the experimental workflow for investigating the complex mechanisms of enzyme regulation, including allosteric modulation. The ability to continuously monitor enzyme kinetics provides the quantitative data needed to model and understand how the binding of effector molecules at allosteric sites can fine-tune the proteolytic processing of substrates.
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Modeling for Enzyme-Substrate Interactions
Computational approaches are pivotal in elucidating the intricate interactions between proteases and their substrates at an atomic level. For a substrate like H-Ala-Ala-Pro-Leu-pNA, molecular modeling provides insights into the structural basis of its specificity and the catalytic mechanism of the enzymes that cleave it.
Docking Studies for Substrate Binding Site Prediction
Docking studies are computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor. In the context of H-Ala-Ala-Pro-Leu-pNA, docking algorithms can be employed to predict its binding mode within the active site of various proteases. These studies generate a series of potential binding poses and rank them based on scoring functions that estimate the binding affinity. This information is crucial for understanding the molecular determinants of substrate specificity and for the rational design of more potent or selective substrates and inhibitors.
| Computational Technique | Application to H-Ala-Ala-Pro-Leu-pNA | Insights Gained |
| Molecular Dynamics | Simulating the interaction with proteases like musk melon protease or chymase. | Dynamic binding process, conformational changes, key residue interactions, complex stability. |
| Docking Studies | Predicting the binding pose in the active site of target enzymes. | Preferred binding orientation, prediction of binding affinity, understanding substrate specificity. |
Design and Synthesis of Advanced H-Ala-Ala-Pro-Leu-pNA Analogues
Building upon the foundational structure of H-Ala-Ala-Pro-Leu-pNA, researchers can design and synthesize advanced analogues with enhanced properties for various applications in enzyme research and diagnostics.
Development of Fluorogenic and Other Signalogenic Derivatives
While the p-nitroanilide group of H-Ala-Ala-Pro-Leu-pNA provides a convenient chromogenic signal, the development of fluorogenic derivatives can offer significantly higher sensitivity. This involves replacing the pNA group with a fluorophore that is quenched in the intact peptide and emits a fluorescent signal upon cleavage. Common fluorophores used for this purpose include aminomethylcoumarin (AMC) and rhodamine. The synthesis of such analogues allows for the development of highly sensitive assays suitable for high-throughput screening and in vivo imaging of protease activity. Other "signalogenic" derivatives could include those modified for detection by mass spectrometry or other sensitive analytical techniques.
Integration with Proteomics and Systems Biology for Global Enzyme Profiling
The study of individual enzyme-substrate interactions can be expanded to a systems-level understanding by integrating substrates like H-Ala-Ala-Pro-Leu-pNA into proteomics and systems biology workflows. This allows for the global profiling of enzyme activities within complex biological samples.
Activity-based protein profiling (ABPP) is a powerful strategy for the functional analysis of enzymes in their native environment. While not directly an activity-based probe, information from the cleavage of substrates like H-Ala-Ala-Pro-Leu-pNA can guide the design of specific probes. Furthermore, libraries of peptide substrates, including variations of the Ala-Ala-Pro-Leu sequence, can be used in multiplex substrate profiling by mass spectrometry (MSP-MS) to simultaneously assess the activity of multiple proteases in a sample. nih.govnih.govresearchgate.netnih.gov This approach provides a snapshot of the active protease landscape, which is often more informative than measurements of protein abundance alone. nih.govnih.govstanford.edu
Emerging Applications in Enzyme Engineering and Biotechnological Processes
The specificity of chromogenic substrates like H-Ala-Ala-Pro-Leu-pNA makes them valuable reagents in enzyme engineering and various biotechnological applications.
In enzyme engineering, directed evolution or rational design can be used to alter the substrate specificity or enhance the catalytic efficiency of proteases. H-Ala-Ala-Pro-Leu-pNA can be used as a screening tool to identify enzyme variants with desired properties. For example, a library of mutant proteases can be screened for enhanced cleavage of this substrate, allowing for the rapid selection of improved enzymes.
In biotechnology, chromogenic substrates are utilized in various diagnostic and industrial processes. dcfinechemicals.comscbt.comdiapharma.com For instance, the detection of specific protease activities can be indicative of certain diseases or microbial contamination. The compound H-Ala-Ala-Pro-Leu-pNA is known to be a good substrate for musk melon protease, an enzyme with potential applications in the food industry. glpbio.com Its use in quality control or process monitoring in such industries represents a practical biotechnological application.
| Research Area | Application of H-Ala-Ala-Pro-Leu-pNA and its Analogues | Potential Impact |
| Proteomics | Guiding the design of activity-based probes and use in substrate libraries for global enzyme profiling. | A more accurate understanding of the functional state of the proteome in health and disease. |
| Enzyme Engineering | Screening tool for identifying protease variants with altered specificity or enhanced activity. | Development of novel enzymes for therapeutic and industrial applications. |
| Biotechnology | Diagnostic assays for disease markers and quality control in industrial processes. | Improved diagnostic tools and more efficient and controlled biotechnological processes. |
Q & A
Q. How is h-Ala-Ala-Pro-Leu-pNA·HCl utilized as a substrate in protease activity assays?
The compound serves as a chromogenic substrate, where protease-mediated hydrolysis cleaves the p-nitroaniline (pNA) group, releasing a yellow product detectable at 405 nm. Researchers should:
- Optimize reaction conditions (pH, temperature, enzyme concentration) to ensure linear kinetics.
- Include negative controls (e.g., enzyme-free reactions) to account for non-specific hydrolysis.
- Validate activity using known inhibitors to confirm specificity .
Q. What are the standard protocols for preparing and handling h-Ala-Ala-Pro-Leu-pNA·HCl in enzymatic studies?
- Synthesis : Follow solid-phase peptide synthesis (SPPS) protocols, sequentially coupling Ala, Pro, and Leu residues, followed by pNA conjugation. Purify via HPLC and confirm purity via mass spectrometry .
- Storage : Store lyophilized at -20°C, protected from light and moisture. Reconstitute in DMSO or buffer immediately before use.
- Safety : Use PPE (gloves, lab coat) to avoid inhalation or dermal exposure; avoid contact with strong oxidizers .
Q. What experimental controls are essential when using h-Ala-Ala-Pro-Leu-pNA·HCl in kinetic studies?
- Blank controls : Subtract background absorbance from substrate auto-hydrolysis.
- Positive controls : Use a well-characterized protease (e.g., trypsin) to validate assay sensitivity.
- Inhibitor controls : Include a competitive inhibitor (e.g., leupeptin) to confirm enzyme-dependent activity .
Advanced Research Questions
Q. How can researchers optimize experimental design to account for substrate variability in high-throughput screens?
- Batch testing : Pre-screen multiple substrate batches for consistent hydrolysis rates.
- Normalization : Express activity as a percentage of a reference enzyme’s velocity.
- Replicates : Perform triplicate measurements to identify batch-specific anomalies.
- Statistical validation : Use ANOVA to assess inter-batch variability .
Q. How can discrepancies in kinetic data (e.g., Km, Vmax) obtained with h-Ala-Ala-Pro-Leu-pNA·HCl across studies be resolved?
- Assay standardization : Compare buffer composition (e.g., ionic strength, divalent cations) and temperature, which influence enzyme-substrate affinity.
- Enzyme purity : Validate enzyme activity via SDS-PAGE and inhibitor titration.
- Data harmonization : Apply meta-analysis frameworks to reconcile differences, as seen in systematic reviews of protease kinetics .
Q. What statistical approaches are recommended for analyzing dose-response relationships in inhibitor studies employing h-Ala-Ala-Pro-Leu-pNA·HCl?
- Non-linear regression : Fit data to the Hill equation to calculate IC50 and cooperativity coefficients.
- Error modeling : Use bootstrap resampling to estimate confidence intervals for inhibition parameters.
- Cross-validation : Compare results with alternative substrates to rule out assay-specific artifacts .
Q. How can researchers validate the specificity of h-Ala-Ala-Pro-Leu-pNA·HCl for a target protease in complex biological samples?
- Fractionation : Isolate the enzyme via affinity chromatography and retest activity.
- Protease profiling : Use inhibitor panels or siRNA knockdown to confirm target contribution.
- Mass spectrometry : Identify cleavage products to verify substrate specificity .
Methodological Guidance for Data Interpretation
Q. What steps should be taken if the hydrolysis rate of h-Ala-Ala-Pro-Leu-pNA·HCl deviates from expected linearity?
- Troubleshooting checklist :
- Confirm substrate stability under assay conditions (pre-incubate without enzyme).
- Check for enzyme inactivation (e.g., via pre-treatment with PMSF).
- Dilute enzyme/substrate to avoid substrate depletion or product inhibition.
Q. How should researchers address conflicting results between h-Ala-Ala-Pro-Leu-pNA·HCl and fluorogenic substrates in the same protease study?
- Mechanistic analysis : Compare cleavage sites and transition-state stabilization between substrates.
- Structural modeling : Use molecular docking to assess steric or electronic differences in binding.
- Functional correlation : Cross-validate findings with cellular or in vivo protease activity assays .
Tables for Key Experimental Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
